2,2-Dimethyl-5-hexenoic acid
Overview
Description
2,2-Dimethyl-5-hexenoic acid is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-5-hexenoic acid is1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10)
. The compound has a rotatable bond count of 4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .
Scientific Research Applications
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Scientific Field: Entomology
- Application Summary : 2,2-Dimethyl-5-hexenoic acid could potentially be used in the study of mosquito behavior . Mosquitoes use a number of attractive stimuli, including host odors, to locate their hosts .
- Methods of Application : In the referenced study, researchers tested a range of structurally different substrates of natural and unnatural origin in vitro . They also confirmed the formation of glucose derivatives after injecting the substrates into strawberry fruits .
- Results : The antenna of female Ae. albopictus exhibited a dose-dependent EAG response up to 10 −3 g of l-lactic acid, trans-2-methyl-2-pentenoic acid, 2-octenoic acid, trans-2-hexen-1-ol, and 1-octen-3-ol stimulations .
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Scientific Field: Flavor and Fragrance Chemistry
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Scientific Field: Organic Synthesis
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Scientific Field: Material Science
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Scientific Field: Biochemistry
- Application Summary : 2,2-Dimethyl-5-hexenoic acid could potentially be used in the study of enzyme activity . Certain enzymes, such as those found in strawberries (Fragaria × ananassa), are capable of glucosylating a range of structurally different substrates of natural and unnatural origin .
- Methods of Application : In the referenced study, researchers tested a range of substrates in vitro and confirmed the formation of glucose derivatives after injecting the substrates into strawberry fruits .
- Results : The results suggest that the enzyme is involved in the detoxification of xenobiotics in accordance with its induction by oxidative stress .
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Scientific Field: Industrial Chemistry
Safety And Hazards
properties
IUPAC Name |
2,2-dimethylhex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOVXOGESOTATJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441969 | |
Record name | 2,2-DIMETHYL-5-HEXENOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-hexenoic acid | |
CAS RN |
58203-68-2 | |
Record name | 2,2-DIMETHYL-5-HEXENOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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